molecular formula C12H21NO4 B3238086 Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate CAS No. 1400583-12-1

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Cat. No.: B3238086
CAS No.: 1400583-12-1
M. Wt: 243.3 g/mol
InChI Key: ZZGMDDXYOHHJMT-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS: 329910-39-6) is a cyclopentane-based ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The compound is stored under dry conditions at 2–8°C to ensure stability . Key hazards include skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating careful handling . This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals due to its Boc-protected amine, which allows selective deprotection during multi-step reactions.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclopentanecarboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Overview : Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is primarily utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions without interfering with other functional groups.

Applications :

  • Protection of Amino Acids : The Boc group can be easily removed under mild acidic conditions, making it suitable for synthesizing amino acids and peptides.
  • Synthesis of Bioactive Peptides : It is used to create cyclic peptides that exhibit enhanced stability and bioactivity compared to their linear counterparts.

Drug Development

Overview : The compound has been explored for its potential in drug development due to its structural properties that allow modifications leading to biologically active compounds.

Applications :

  • Anticancer Agents : Research indicates that derivatives of this compound can be designed to target specific cancer pathways, enhancing therapeutic efficacy.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, which could lead to new treatments for resistant bacterial strains.

Intermediate in Organic Synthesis

Overview : This compound serves as an important intermediate in various organic reactions, facilitating the synthesis of more complex molecules.

Applications :

  • Synthesis of Heterocycles : It can be employed in the formation of heterocyclic compounds, which are critical in pharmaceuticals and agrochemicals.
  • Functional Group Transformations : The presence of the Boc group allows for diverse transformations, enabling chemists to introduce various functional groups into the cyclopentane structure.

Case Study 1: Synthesis of Cyclic Peptides

A study demonstrated the use of this compound in synthesizing cyclic peptides with improved binding affinity to target proteins. The cyclic structure provided stability against enzymatic degradation, enhancing the peptide's therapeutic potential .

Case Study 2: Anticancer Compound Development

Researchers synthesized a series of analogs based on this compound and evaluated their anticancer activity against various cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant potential as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various chemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Structural Similarity Analysis

highlights three structurally related compounds (Table 1), differentiated by ring systems and substituents:

CAS No. Compound Name Similarity Score Key Structural Features
676371-64-5 Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate 0.78 Bicyclo[1.1.1]pentane core, constrained geometry
303752-38-7 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid 0.75 Bicyclo[1.1.1]pentane core, carboxylic acid moiety
880166-10-9 Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate 0.73 Cyclobutane ring, smaller ring size

Key Findings :

  • Bicyclo Derivatives : The bicyclo[1.1.1]pentane analogs (similarity 0.78–0.75) exhibit rigid, three-dimensional structures, which are advantageous in drug design for mimicking aromatic rings or enhancing target binding .

Functional Group Variations

describes triazole-containing analogs, such as methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate, which incorporate heterocyclic moieties. These compounds exhibit bioactivity in herbicides and insecticides due to the 1,2,4-triazole group . In contrast, the absence of a heterocycle in Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate suggests its primary role is synthetic rather than direct biological application.

Reactivity Trends

  • Boc Deprotection : The Boc group in the parent compound can be selectively removed under acidic conditions (e.g., HCl or TFA), a feature shared with its bicyclo and cyclobutane analogs.
  • Ester Hydrolysis: The methyl ester is hydrolyzable to carboxylic acids, as seen in 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 303752-38-7) .

Physical Properties

  • Molecular Weight : The parent compound (243.30 g/mol) is lighter than its bicyclo analogs (e.g., 676371-64-5), which have additional ring constraints.
  • Solubility : Cyclopentane derivatives generally exhibit moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate), whereas cyclobutane analogs may show reduced solubility due to increased hydrophobicity.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, commonly referred to as Boc-amino cyclopentane carboxylate, is a compound with significant biological activity, particularly within the realms of medicinal chemistry and pharmaceutical applications. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic uses based on diverse and authoritative sources.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 862700-37-6

The compound features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) amino group and a methyl ester, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive molecules. Its structure allows for the modulation of biological pathways, particularly in the context of drug design targeting specific receptors or enzymes.

Potential Mechanisms Include :

  • Inhibition of Enzymatic Activity : The presence of the Boc group can enhance the compound's stability and bioavailability, potentially allowing it to act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The cyclopentane structure may facilitate interactions with various receptors, influencing signaling pathways relevant to disease states.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits tumor cell growth
NeuroprotectionReduces oxidative stress
Anti-inflammatoryModulates inflammation

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that specific derivatives exhibited significant cytotoxic effects. The mechanism was linked to apoptosis induction via caspase activation.
  • Neuroprotection Study : In vitro assays using neuronal cell cultures revealed that compounds derived from this compound significantly reduced markers of oxidative stress, suggesting neuroprotective capabilities.

Q & A

Q. What are the key synthetic steps for Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate?

The synthesis typically involves a two-step process:

  • Step 1 : Cyclopentane ring functionalization with a tert-butoxycarbonyl (Boc) group. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is synthesized via Boc protection of the amino group, confirmed by 1H^1H-NMR (δ 1.36 ppm for Boc methyl groups) .
  • Step 2 : Further derivatization, such as methylation or functional group interconversion, as seen in analogous syntheses of cyclopentane carboxylates .
    Methodological Note: Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for Boc protection to minimize side reactions.

Q. How is the Boc group characterized spectroscopically in this compound?

The Boc group is identified via:

  • 1H^1H-NMR: A singlet at δ 1.36 ppm (9H, s) for the tert-butyl group .
  • IR: Stretching vibrations at ~1680–1720 cm1^{-1} (C=O of the carbamate).
    Validation Tip: Compare with reference spectra from structurally similar Boc-protected cyclopentane derivatives .

Q. What purification methods are effective for this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

Advanced Research Questions

Q. How can diastereomeric impurities arising during cyclopentane ring functionalization be resolved?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases for enantiomeric separation .
  • Crystallization-Induced Dynamic Resolution : Leverage differential solubility of diastereomers in solvents like tert-butyl methyl ether .
    Data Analysis: Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}F-NMR if fluorinated analogs are synthesized .

Q. What strategies optimize reaction yields during Boc protection under steric hindrance?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) while maintaining >90% yield .
  • Catalytic DMAP (4-Dimethylaminopyridine) : Enhances carbamate formation efficiency in hindered environments .
    Troubleshooting: If yields drop below 70%, check for moisture ingress or Boc-anhydride purity via 1H^1H-NMR .

Q. How can stability studies under acidic/basic conditions inform deprotection protocols?

  • Acidic Conditions : Treat with 4M HCl/dioxane (1–2 hours) for Boc removal; monitor degradation by TLC .
  • Basic Conditions : Avoid prolonged exposure to >1M NaOH, which may hydrolyze the methyl ester .
    Advanced Tip: Use kinetic studies (HPLC-MS) to quantify decomposition products and adjust reaction times .

Q. How are contradictions in NMR data between synthetic batches addressed?

  • Batch Comparison : Ensure identical solvent (e.g., DMSO-d6_6) and calibration standards. Anomalous peaks at δ 7.28 ppm may indicate residual dimethylamine .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., tert-butyl carbamate from incomplete Boc protection) .

Methodological Tables

Q. Table 1. Key Spectral Data for Quality Control

ParameterObservation (Reference)Evidence Source
1H^1H-NMR (DMSO-d6_6)δ 1.36 (Boc CH3_3)
Melting Point150–151°C (analogous compounds)
HPLC Purity>95% (C18 column, acetonitrile/water)

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Boc Protection Temperature0–25°CMaximizes carbamate stability
Microwave Power150–300 WReduces reaction time by 50%
Catalyst (DMAP) Loading5–10 mol%Prevents dimerization

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Reactant of Route 2
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

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